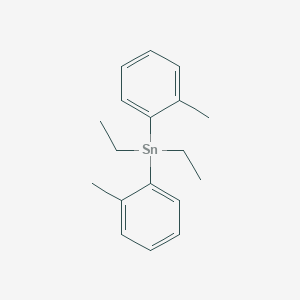
Diethylbis(2-methylphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylbis(2-methylphenyl)stannane is an organotin compound with the chemical formula C18H24Sn. It is a derivative of stannane, where the tin atom is bonded to two ethyl groups and two 2-methylphenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylbis(2-methylphenyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium fluoride, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Diethylbis(2-methylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives .
Aplicaciones Científicas De Investigación
Diethylbis(2-methylphenyl)stannane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in medical imaging.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of diethylbis(2-methylphenyl)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include oxidative addition, reductive elimination, and transmetalation, which are common in organotin chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Diethyltin dichloride: Another organotin compound with similar reactivity but different substituents.
Tetraphenyltin: A compound with four phenyl groups attached to the tin atom.
Tributyltin chloride: Known for its use as a biocide and in antifouling paints.
Uniqueness
Diethylbis(2-methylphenyl)stannane is unique due to the presence of both ethyl and 2-methylphenyl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
63400-52-2 |
|---|---|
Fórmula molecular |
C18H24Sn |
Peso molecular |
359.1 g/mol |
Nombre IUPAC |
diethyl-bis(2-methylphenyl)stannane |
InChI |
InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-5H,1H3;2*1H2,2H3; |
Clave InChI |
FGEGFEQGRCOPEA-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
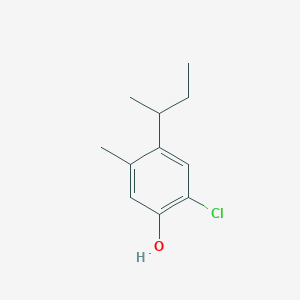
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
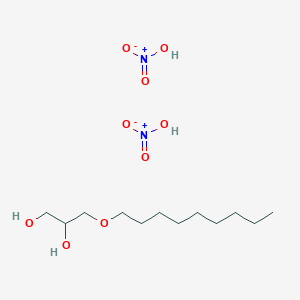
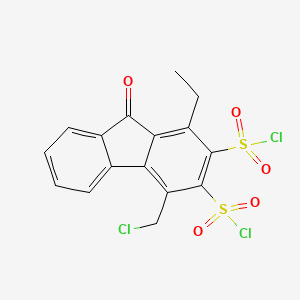
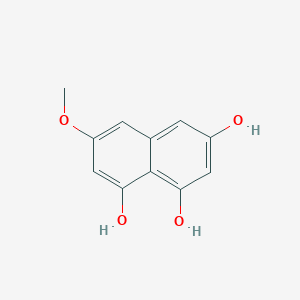
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
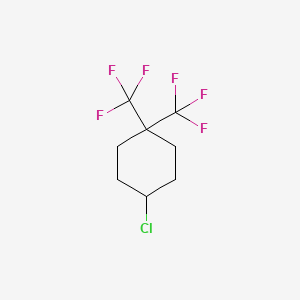
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
